molecular formula C9H20N2O B1420375 1-(2-methoxyethyl)-N-methylpiperidin-4-amine CAS No. 1096886-98-4

1-(2-methoxyethyl)-N-methylpiperidin-4-amine

Cat. No.: B1420375
CAS No.: 1096886-98-4
M. Wt: 172.27 g/mol
InChI Key: VJZQYUJQCBIQOR-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-methylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. The compound is characterized by its molecular formula C9H20N2O and a molecular weight of 172.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-N-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-methylpiperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a proton donor and a nucleophile, which allows it to participate in various biochemical reactions. It may also act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with enzymes and receptors makes it a valuable tool in scientific research.

Comparison with Similar Compounds

    1-(2-Methoxy-ethyl)-piperidin-4-ylamine hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its chemical properties and applications.

    2-Methylpyridines: These compounds share some structural similarities and are used in similar applications, such as in the synthesis of organic compounds.

Uniqueness: 1-(2-methoxyethyl)-N-methylpiperidin-4-amine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological molecules.

Properties

IUPAC Name

1-(2-methoxyethyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-9-3-5-11(6-4-9)7-8-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZQYUJQCBIQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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